molecular formula C7H10BrClN2S B11848653 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride

Cat. No.: B11848653
M. Wt: 269.59 g/mol
InChI Key: KIWJIXPSEQQHGL-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H9BrN2S. It is known for its applications in various scientific research fields, particularly in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride typically involves the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is conducted in a suitable solvent, such as acetonitrile or chloroform, under inert gas conditions to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride is unique due to its specific bromination at the 2-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H10BrClN2S

Molecular Weight

269.59 g/mol

IUPAC Name

2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C7H9BrN2S.ClH/c1-10-3-2-6-5(4-10)9-7(8)11-6;/h2-4H2,1H3;1H

InChI Key

KIWJIXPSEQQHGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)Br.Cl

Origin of Product

United States

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